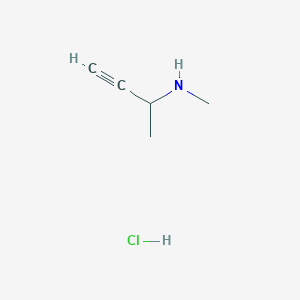
(But-3-yn-2-yl)(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-yn-2-yl)(methyl)aminehydrochloride, also known as but-3-yn-2-amine hydrochloride, is a chemical compound with the molecular formula C4H8ClN. It is a hydrochloride salt of an amine, characterized by the presence of an alkyne group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(methyl)aminehydrochloride typically involves the reaction of but-3-yn-2-ol with methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: But-3-yn-2-ol and methylamine
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-2-yl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(But-3-yn-2-yl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)(methyl)aminehydrochloride involves its interaction with molecular targets through its amine and alkyne groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The pathways involved include:
Nucleophilic Addition: The alkyne group can undergo nucleophilic addition reactions.
Amine Reactivity: The amine group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- But-3-yn-2-amine
- But-3-yn-2-ol
- 1-Methyl-prop-2-ynylamine
Uniqueness
(But-3-yn-2-yl)(methyl)aminehydrochloride is unique due to its combination of an alkyne group and an amine group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
N-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-4-5(2)6-3;/h1,5-6H,2-3H3;1H |
InChI Key |
GLTWHVXEBXZMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















